2-Chloro-7-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound characterized by the presence of a thiazole ring fused with a benzene ring, along with a chlorine atom and a trifluoromethyl group attached to the benzothiazole structure. Its molecular formula is C₈H₃ClF₃N₃S, and it has a molecular weight of 237.63 g/mol. The compound is notable for its unique electronic properties imparted by the trifluoromethyl group, which enhances its reactivity and potential biological activity .
As information on 2-Cl-7-(CF3)-BTZ is scarce, it's best to assume it may possess similar hazards to other halogenated and fluorinated heterocyclic compounds. These can include:
While information on 2-Cl-7-(CF3)-BTZ is limited, here are some resources for further exploration:
Compounds containing thiazole rings, including 2-chloro-7-(trifluoromethyl)benzo[d]thiazole, exhibit a range of biological activities. These include:
Several methods have been developed for synthesizing 2-chloro-7-(trifluoromethyl)benzo[d]thiazole:
2-Chloro-7-(trifluoromethyl)benzo[d]thiazole has potential applications in several fields:
Studies on the interactions of 2-chloro-7-(trifluoromethyl)benzo[d]thiazole with biological targets have revealed:
Several compounds share structural similarities with 2-chloro-7-(trifluoromethyl)benzo[d]thiazole. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole | Contains a methoxy group instead of a chlorine | Antibacterial activity |
| 6-(Trifluoromethoxy)benzo[d]thiazole | Lacks chlorine at position 2 | Potential herbicidal properties |
| 2-Chloro-6-fluorobenzo[d]thiazole | Contains fluorine instead of trifluoromethyl | Antimicrobial activity |
| 2-Chloro-5-fluorobenzo[d]thiazole | Fluorine at position 5 | Antiparasitic effects |
| 2-Chloro-6-trifluoromethylbenzothiazole | Similar trifluoromethyl substitution | Anticancer activity |
The unique combination of chlorine and trifluoromethyl groups in 2-chloro-7-(trifluoromethyl)benzo[d]thiazole distinguishes it from these similar compounds, potentially enhancing its reactivity and biological efficacy compared to others in this class .